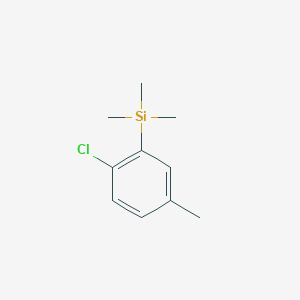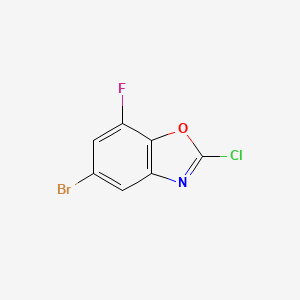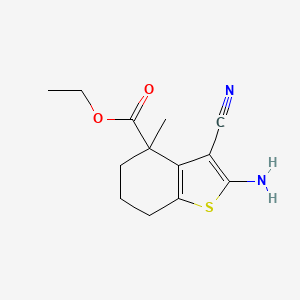
4-Chloro-2-(dichloromethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(dichloromethyl)-1-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, dichloromethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(dichloromethyl)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4-chlorobenzotrichloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive halogenating agents and the potential release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(dichloromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield fluorinated aromatic compounds, while oxidation can produce chlorinated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(dichloromethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(dichloromethyl)-1-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological molecules. The compound may inhibit or activate specific pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-(dichloromethyl)quinazoline
- 4-Chloro-2-methyl-quinazoline
Uniqueness
4-Chloro-2-(dichloromethyl)-1-fluorobenzene is unique due to the combination of chlorine, dichloromethyl, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H4Cl3F |
|---|---|
Molekulargewicht |
213.5 g/mol |
IUPAC-Name |
4-chloro-2-(dichloromethyl)-1-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |
InChI-Schlüssel |
FZULKWZMEGVIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)

![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)



![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)





